(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone
Description
Properties
IUPAC Name |
[3-(1-benzofuran-2-yl)oxiran-2-yl]-(2-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c25-22(24-23(28-24)21-14-17-10-4-6-12-19(17)27-21)18-11-5-7-13-20(18)26-15-16-8-2-1-3-9-16/h1-14,23-24H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEPJKUHSNMGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C3C(O3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process. One common route starts with the synthesis of the benzofuran-2-yl precursor through cyclization reactions. The oxirane ring can be introduced using epoxidation reactions, typically employing peroxy acids like m-chloroperoxybenzoic acid (mCPBA). The final step involves the formation of the methanone bridge, possibly through Friedel-Crafts acylation, using appropriate reagents and catalysts under controlled temperatures and inert conditions.
Industrial Production Methods
Industrial production might involve flow chemistry techniques to ensure precise control over reaction conditions and high-yield production. Catalysts like Lewis acids may be used to optimize the reaction rates and selectivities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially targeting the benzofuran moiety.
Reduction: : Reduction reactions may affect the ketone group, potentially leading to the formation of alcohols.
Substitution: : The aromatic rings are prone to electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: : mCPBA, potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride in dry ether.
Substitution: : Halogens like bromine or chlorine in the presence of iron (III) chloride.
Major Products
Oxidation: : Depending on the reagent, it can lead to quinone derivatives.
Reduction: : Conversion of the ketone to secondary alcohol.
Substitution: : Formation of halogenated or nitrated products.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : It serves as an intermediate in the synthesis of more complex organic molecules, useful in pharmaceuticals and materials science.
Catalysis: : Studied for its potential catalytic properties in organic transformations.
Biology
Biomolecular Research: : Investigated for its interactions with various biomolecules, offering insights into enzyme catalysis and inhibition.
Medicine
Drug Development: : Potential lead compound for designing drugs targeting specific molecular pathways.
Diagnostics: : Could be used in the synthesis of diagnostic agents due to its unique structural features.
Industry
Material Science: : Its structure makes it suitable for studying properties of organic electronic materials.
Polymer Synthesis: : May be involved in the production of specialized polymers with unique electronic properties.
Mechanism of Action
The compound's effects are typically mediated through its interaction with molecular targets such as enzymes and receptors. The benzofuran moiety may play a crucial role in binding to active sites, while the oxirane and methanone functionalities enable reactivity with specific biomolecular structures. Pathways may involve nucleophilic attack on the oxirane ring and subsequent modifications to the molecular structure of targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights critical differences between the target compound and its analogs:
Key Observations :
- Stability : The target compound and its dimethyl analog (Compound 27) exhibit instability during HPLC analysis, likely due to steric or electronic effects from substituents (e.g., benzyloxy or dimethyl groups) . In contrast, Compound 40 (thiazole analog) and benzoxazole derivatives show higher stability .
- Trifluoromethyl substitution (CIS-2-BENZOYL-3-(TRIFLUOROMETHYL)OXIRANE) reduces molecular weight significantly (216.16 g/mol) and enhances lipophilicity .
- Spectral Data : The target compound’s ¹H NMR signals (e.g., δ 8.76 ppm) align with aromatic protons in benzofuran and benzyloxy groups, while thiazole-containing analogs show distinct deshielded peaks (δ 7.94–7.85 ppm) .
Biological Activity
(3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone is an organic compound characterized by a complex structure, featuring a benzofuran moiety, an oxirane ring, and a benzyloxy group. This unique composition allows for various biological interactions, particularly in the context of cancer treatment due to its action on specific cellular pathways.
The primary target for this compound is the Epidermal Growth Factor Receptor (EGFR) , which plays a critical role in cell proliferation and survival. Inhibition of EGFR signaling can lead to decreased cell growth and increased apoptosis in cancer cells with overactive EGFR pathways.
Key Biochemical Pathways
The interaction of this compound with EGFR influences several downstream signaling pathways:
- PI3K/Akt Pathway : Involved in cell survival and growth.
- MAPK Pathway : Regulates cell division and differentiation.
Pharmacokinetics
Benzofuran derivatives, including this compound, have been noted for their improved bioavailability, which enhances their potential as therapeutic agents. The pharmacokinetic profile suggests favorable absorption and distribution characteristics.
Biological Activity Data
Several studies have evaluated the biological activity of related compounds and derivatives. For instance, benzofuran derivatives have demonstrated varying degrees of inhibitory activity against aromatase (CYP19), with IC50 values ranging from 1.3 to 25.1 μM, indicating moderate to good efficacy compared to established inhibitors like arimidex (IC50 = 0.6 μM) .
Comparative Activity Table
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| (3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone | TBD | TBD |
| Benzofuran-2-yl-(phenyl)-3-pyridylmethanol | 1.3 - 25.1 | Moderate to Good |
| Arimidex | 0.6 | High |
Case Studies and Research Findings
- In Vitro Studies : Research has shown that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been tested for their ability to inhibit cell growth in vitro, showing promising results against breast and prostate cancer cells.
- Synthesis and Cytotoxic Studies : A study focused on synthesizing newer benzofuran derivatives demonstrated cytotoxic effects linked to structural modifications that enhance interaction with target receptors .
- Molecular Modeling : Computational studies suggest that the specific structural features of (3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone contribute to its binding affinity with EGFR, supporting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the common synthetic routes for (3-(Benzofuran-2-yl)oxiran-2-yl)(2-(benzyloxy)phenyl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via olefin cross-metathesis followed by an intramolecular oxo-Michael reaction , as demonstrated for similar benzofuran derivatives . Key steps include:
- Using Grubbs catalyst (e.g., 2nd generation) for olefin cross-metathesis under inert atmosphere (N₂/Ar).
- Optimizing solvent polarity (e.g., dichloromethane vs. toluene) to stabilize intermediates and minimize side reactions.
- Controlling temperature (40–60°C) to balance reaction rate and selectivity.
Yield improvements (>70%) are achieved by protecting the benzyloxy group early to prevent hydrolysis .
Q. How is the stereochemistry of the oxirane ring confirmed in this compound?
- Methodological Answer : Stereochemical assignment relies on single-crystal X-ray diffraction (SCXRD) with refinement using SHELXL . For non-crystalline samples, NMR coupling constants (e.g., in oxirane protons) and HPLC enantiomer separation (e.g., Chiralpak IA column) are employed. SCXRD data collection at low temperature (100 K) reduces thermal motion artifacts .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered atoms, twinning) be resolved during structural refinement?
Q. What strategies optimize enantioselective synthesis of the oxirane moiety?
- Methodological Answer : Sharpless asymmetric epoxidation is unsuitable due to steric hindrance from the benzofuran and benzyloxy groups. Instead:
- Use Jacobsen hydrolytic kinetic resolution (HKR) with (salen)Co catalysts for kinetic control.
- Monitor enantiomeric excess (ee) via HPLC with chiral columns (e.g., 95% ee achieved using Daicel CHIRALCEL OD-H) .
- Computational modeling (DFT) predicts transition states to guide catalyst selection .
Q. How do competing reaction pathways (e.g., epoxide ring-opening vs. benzofuran oxidation) affect product distribution?
- Methodological Answer : Pathway dominance is studied via in situ FTIR and LC-MS monitoring :
- Epoxide ring-opening is suppressed by avoiding protic solvents (e.g., H₂O, MeOH) and using Lewis acids (e.g., BF₃·OEt₂) to stabilize the oxirane.
- Benzofuran oxidation is minimized by inert atmosphere (Ar) and antioxidants (e.g., BHT).
Kinetic studies (Eyring plots) reveal activation energies for competing pathways .
Data Analysis and Validation
Q. How are NMR data interpreted when overlapping signals obscure key protons (e.g., benzyloxy or oxirane groups)?
- Methodological Answer : Apply 2D NMR techniques :
Q. What computational tools validate electronic properties (e.g., HOMO/LUMO) for reactivity studies?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set:
- Calculates frontier orbitals to predict sites for electrophilic/nucleophilic attack.
- Simulates IR and UV-Vis spectra for experimental cross-validation.
Software: Gaussian 16 or ORCA , with solvent effects modeled via PCM .
Table: Key Spectral Data for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
